BCK1 protein - 146704-34-9

BCK1 protein

Catalog Number: EVT-1517917
CAS Number: 146704-34-9
Molecular Formula: C8H10N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The BCK1 gene was initially identified through genetic studies aimed at understanding the mechanisms of cell wall integrity in yeast. It was discovered as a suppressor of mutations in the PKC1 gene, which encodes a homolog of mammalian protein kinase C. This connection suggests that BCK1 operates within the same signaling pathway that governs cell wall stability and response to stress.

Classification

BCK1 is classified under the protein kinase family, specifically within the group of serine/threonine kinases. Its closest known relative is STE11, sharing approximately 45% amino acid identity, which highlights its evolutionary significance and functional similarities within signaling networks.

Synthesis Analysis

Methods

The synthesis of BCK1 protein involves transcription of the BCK1 gene followed by translation into the polypeptide chain. Techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) are utilized to measure mRNA levels, ensuring that expression levels can be accurately quantified under various conditions.

Technical Details

The synthesis process can be influenced by various factors including nutrient availability and environmental stressors. For instance, under conditions of amino acid deprivation, cells exhibit altered expression patterns of BCK1, indicating its role in adaptive responses to nutritional changes.

Molecular Structure Analysis

Structure

BCK1 protein consists of a 4.4-kilobase open reading frame that encodes a protein with an approximate molecular weight of 163 kDa. The structure includes a catalytic domain characteristic of serine/threonine kinases, which is essential for its enzymatic activity.

Data

Structural studies have revealed that BCK1 does not closely resemble other known kinases, suggesting unique features that may confer specific regulatory roles within the cell. The presence of a potential phosphorylation site upstream of its catalytic domain indicates possible regulatory mechanisms involving other kinases like PKC1.

Chemical Reactions Analysis

Reactions

BCK1 participates in various biochemical reactions primarily related to phosphorylation processes. It acts on substrate proteins involved in cell wall integrity and stress responses.

Technical Details

The activation of BCK1 typically requires upstream signals from other kinases within the PKC-MAPK pathway. This cascade leads to phosphorylation events that ultimately influence cellular responses to external stimuli such as osmotic stress or cell wall damage.

Mechanism of Action

Process

The mechanism by which BCK1 exerts its effects involves binding to specific substrates and transferring phosphate groups from ATP to these substrates. This phosphorylation alters the activity of target proteins, modulating their functions and contributing to cellular signaling pathways.

Data

Research indicates that deletion of BCK1 results in defects in cell lysis and growth under certain conditions, underscoring its critical role in maintaining cellular integrity during environmental stress.

Physical and Chemical Properties Analysis

Physical Properties

BCK1 protein is soluble in aqueous solutions under physiological conditions, which is typical for many cytoplasmic proteins involved in signaling pathways. Its stability can be affected by temperature and pH levels.

Chemical Properties

As a protein kinase, BCK1 exhibits enzymatic activity characterized by its ability to catalyze the transfer of phosphate groups. The presence of specific amino acid residues within its active site is crucial for this catalytic function.

Relevant Data or Analyses

Studies utilizing techniques such as mass spectrometry have provided insights into post-translational modifications of BCK1, revealing how these modifications can influence its activity and interactions with other cellular components.

Applications

Scientific Uses

BCK1 has been extensively studied for its role in yeast biology and can serve as a model for understanding similar pathways in higher organisms. Its involvement in cell wall integrity makes it a target for research into antifungal drug development, as inhibiting this pathway could enhance the efficacy of treatments against fungal infections.

Additionally, understanding the regulatory mechanisms involving BCK1 may provide insights into broader cellular processes such as growth control, stress response, and signal transduction pathways relevant to both basic biology and therapeutic applications.

Structural Biology of BCK1 Protein

Primary Sequence Analysis and Domain Architecture

BCK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that serves as a central regulator in the cell wall integrity (CWI) pathway. Its primary sequence comprises 1,478 amino acids in Saccharomyces cerevisiae, with a molecular weight of approximately 164 kDa and an isoelectric point (pI) of 10.09, indicating a highly basic nature [7]. The domain architecture features:

  • An N-terminal regulatory domain with multiple phosphorylation sites.
  • A central kinase catalytic domain (residues 600–900) belonging to the STE kinase family.
  • A C-terminal dimerization motif essential for signal transduction [7] [9].

Key sequence motifs include a conserved DLK motif (Asp-Leu-Lys) in subdomain VIb, critical for ATP binding, and an activation loop with Thr/Ser residues targeted by upstream kinases like Pkc1 [7]. The primary sequence is evolutionarily conserved across fungi, with orthologs identified in Uncinocarpus reesii (UREG_07496) and Pneumocystis carinii (PCBCK1) [1] [2].

Table 1: Domain Organization of BCK1

DomainResidue RangeFunctional Significance
N-terminal1–599Autoinhibitory region; PTM sites
Catalytic kinase600–900ATP binding; phosphotransfer activity
C-terminal901–1478Dimerization; scaffold protein binding

AlphaFold-Predicted 3D Conformational Features

AlphaFold predictions reveal BCK1 adopts a canonical bilobal kinase fold, with a small N-lobe rich in β-sheets and a larger α-helical C-lobe [5] [8]. The inter-lobe cleft harbors the catalytic site, positioned for substrate phosphorylation. Key features include:

  • High-confidence regions (pLDDT > 80) in the kinase core, supporting accurate modeling of catalytic residues.
  • Low-confidence linkers (pLDDT < 50) between domains, suggesting conformational flexibility during signal transduction [8].
  • A hydrophobic docking groove near the activation loop, predicted to recruit downstream MAPKKs (Mkk1/2) [5].

Notably, the N-terminal regulatory domain shows poor prediction confidence (pLDDT < 40), likely due to intrinsic disorder, which aligns with its role in dynamic protein interactions [5] [8]. The predicted aligned error (PAE) heatmap indicates low inter-domain accuracy, implying that domain orientations may shift upon activation.

Table 2: AlphaFold Confidence Metrics for BCK1 Domains

DomainpLDDT RangeStructural Reliability
N-terminal30–50Low (disordered regions)
Kinase N-lobe80–90High (rigid structure)
Kinase C-lobe85–95High (catalytic residues)
C-terminal60–75Medium (flexible linkers)

Catalytic Domain Homology with STE11 and Byr2 Kinases

BCK1 shares significant homology with other MAPKKKs, particularly yeast Ste11 and Schizosaccharomyces pombe Byr2, within the kinase catalytic domain. Key similarities include:

  • A catalytic lysine (Lys⁵⁸⁹ in BCK1) in subdomain II, essential for ATP coordination.
  • An activation loop motif (TxTxEY) in subdomain VIII, phosphorylated by upstream kinases [6] [9].
  • A GTPase-binding motif in the C-lobe that interacts with Rho1-like GTPases [7].

However, BCK1 lacks the SAM domain found in Ste11, which mediates scaffold binding in mating pathways. Instead, BCK1 contains a unique basic-rich region that facilitates membrane association during oxidative stress [6] [9]. Functional redundancy is evident in S. cerevisiae, where Ste11 compensates for BCK1 deletion under high hydrogen peroxide stress (1.2 mM H₂O₂), restoring cyclin C translocation and β-glucan synthase (FKS2) expression [6]. Sequence identity is highest in the kinase core (32% with Ste11; 28% with Byr2) but diverges in regulatory segments.

Table 3: Catalytic Domain Homology Among MAPKKKs

FeatureBCK1Ste11Byr2
Catalytic LysineLys⁵⁸⁹Lys⁴⁷⁴Lys⁵⁰⁹
Activation LoopT⁷¹⁰S⁷¹²T⁷¹⁴EYT⁴⁵⁹S⁴⁶¹T⁴⁶³EYT⁵⁰²S⁵⁰⁴T⁵⁰⁶EY
GTPase InteractionRho1Cdc42Ras1
Unique DomainsBasic regionSAM domainRA domain

Post-Translational Modification Sites and Regulatory Motifs

BCK1 activity is modulated by multiple PTMs, including phosphorylation, ubiquitination, and SUMOylation:

  • Phosphorylation: Thr⁷¹⁰, Ser⁷¹², and Thr⁷¹⁴ in the activation loop are phosphorylated by Pkc1, inducing a conformational shift that relieves autoinhibition [3] [7]. Phosphoproteomics also identify Ser/Thr residues in the N-terminus (e.g., Ser¹⁰²) that fine-tune protein interactions.
  • Ubiquitination: Lys⁷⁷³ and Lys⁹⁰¹ are targeted for K48-linked polyubiquitination by E3 ligases like Not4, promoting proteasomal degradation to terminate signaling [10] [7].
  • SUMOylation: A consensus site (ψKxE) at Lys⁸⁵⁰ facilitates SUMO attachment, which stabilizes BCK1 during endoplasmic reticulum stress [7] [10].

Regulatory motifs include a PB1 domain (Phox/Bem1) for oligomerization and a destruction box (D-box; RxxL) that controls cell-cycle-dependent turnover. Mutations in these motifs (e.g., Lys⁷⁷³Arg) extend BCK1 half-life from 10.3 hours to >24 hours, amplifying CWI pathway output [7].

Table 4: Key PTM Sites in BCK1 and Functional Impacts

PTM TypeResidue(s)Functional Consequence
PhosphorylationThr⁷¹⁰/Ser⁷¹²Kinase activation; substrate binding
UbiquitinationLys⁷⁷³/Lys⁹⁰¹Proteasomal degradation; signal termination
SUMOylationLys⁸⁵⁰Stabilization; nuclear export inhibition
AcetylationLys⁶⁰⁵Enhanced ATP binding (predicted)

Compounds Mentioned

  • BCK1 protein
  • STE11 kinase
  • Byr2 kinase
  • Rho1 GTPase
  • β-1,3-glucan synthase (GSC1)
  • Cyclin C
  • Pkc1 kinase
  • Mkk1/2 kinases

Properties

CAS Number

146704-34-9

Product Name

BCK1 protein

Molecular Formula

C8H10N2O2

Synonyms

BCK1 protein

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